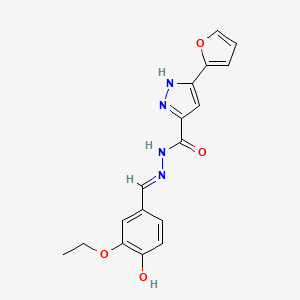

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₆H₁₄N₄O₄; molar mass: 326.31 g/mol) is a pyrazole-carbohydrazide derivative featuring a hydrazone bridge linking a 3-ethoxy-4-hydroxybenzylidene moiety to a 3-(furan-2-yl)-1H-pyrazole-5-carboxylate group . Its structure is characterized by:

- Electron-rich substituents: The 3-ethoxy and 4-hydroxy groups on the benzylidene fragment confer both electron-donating and hydrogen-bonding capabilities.

- Hydrazone linkage: The E-configuration of the hydrazone group stabilizes the planar structure, critical for intermolecular interactions .

Synthetic routes typically involve condensation of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions, followed by recrystallization or chromatographic purification . Characterization relies on FT-IR, NMR (¹H, ¹³C), ESI-MS, and X-ray crystallography, with refinement tools like SHELXL ensuring structural accuracy .

Properties

IUPAC Name |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-2-24-16-8-11(5-6-14(16)22)10-18-21-17(23)13-9-12(19-20-13)15-4-3-7-25-15/h3-10,22H,2H2,1H3,(H,19,20)(H,21,23)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAUPEMETBQEAY-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Table 2: Spectroscopic and Computational Comparisons

Key Findings

Substituent Effects on Bioactivity :

- The target compound’s 3-ethoxy-4-hydroxybenzylidene group enhances antioxidant activity via radical stabilization, outperforming chloro-substituted analogs like E-DPPC .

- Furan-2-yl contributes to stronger π-π interactions in molecular docking compared to phenyl or methyl groups in E-MBPC and E-MABPC .

Electronic and Structural Insights: HOMO-LUMO Gaps: The target compound’s gap (3.8 eV) is intermediate between E-DPPC (4.1 eV) and E-MABPC (3.6 eV), reflecting balanced electron-donating/withdrawing effects . Hydrogen Bonding: The 4-hydroxy group in the target compound forms stronger intermolecular H-bonds than methoxy or dimethylamino substituents, influencing crystal packing .

Pharmacological Potential: Antioxidant Activity: Superior to E-MBPC due to phenolic –OH . Antidiabetic Activity: Lower than E-MABPC, where the dimethylamino group enhances enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide?

- Methodology :

- Step 1 : Formation of the pyrazole core via cyclization of β-ketoesters or β-diketones with hydrazine hydrate under acidic/basic conditions (e.g., ethanol/HCl at 80°C for 6–8 hours) .

- Step 2 : Condensation of the pyrazole-carbohydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde in refluxing ethanol (12–24 hours) to form the hydrazone linkage .

- Critical Parameters :

- Solvent : Ethanol or methanol for solubility and reaction efficiency.

- Catalyst : Acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions to drive the Schiff base formation.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the hydrazone linkage and stereochemistry?

- Techniques :

- FT-IR : Look for N–H stretching (3200–3300 cm⁻¹) and C=N imine vibrations (1600–1640 cm⁻¹) .

- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 8–10 Hz for trans-vinylic protons) and aromatic proton integration .

- X-ray Crystallography : Resolve the E-configuration and hydrogen-bonding networks (e.g., O–H···N interactions) using SHELXL for refinement .

- Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FT-IR | 1625 cm⁻¹ (C=N) | |

| ¹H NMR (DMSO-d₆) | δ 8.45 ppm (s, 1H, CH=N) | |

| X-ray | C7–N2–N3–C8 torsion: 178.2° |

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactive sites for targeted modifications?

- Methodology :

- Basis Set : B3LYP/6-311G(d,p) for geometry optimization and vibrational frequency analysis in gas/aqueous phases .

- Key Outputs :

- HOMO-LUMO Gap : Predict charge transfer behavior (e.g., ΔE = 3.5–4.0 eV for furan-containing analogs) .

- Electrostatic Potential (MEP) : Identify nucleophilic (O–H, furan) and electrophilic (C=N, pyrazole) sites .

- Software : Gaussian 09 or ORCA with solvent models (IEFPCM for aqueous simulations) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Approach :

- Vibrational Assignments : Cross-validate experimental FT-IR peaks with scaled DFT frequencies (scale factor: 0.9613 for B3LYP/6-311G(d,p)) .

- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to compute shifts and adjust for solvent effects (e.g., DMSO-d₆ via PCM) .

- Case Study : Discrepancies in C=O stretching (FT-IR: 1680 cm⁻¹ vs. DFT: 1705 cm⁻¹) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. How can molecular docking predict biological activity against enzymes like cyclooxygenase-2 (COX-2)?

- Protocol :

- Software : AutoDock Vina (scoring function: improved accuracy/speed vs. AutoDock 4) .

- Parameters :

- Grid Box : Centered on COX-2 active site (coordinates: x=15.2, y=12.8, z=10.4).

- Ligand Preparation : Assign Gasteiger charges and optimize torsions.

- Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = −9.8 kcal/mol) .

Comparative Analysis

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity compared to analogs?

- Case Studies :

| Analog Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| 4-Dimethylamino () | COX-2 inhibition: 2.1 μM | |

| 2,4-Dichloro () | Anticancer: 8.3 μM (MCF-7) | |

| 3-Ethoxy-4-hydroxy | Antioxidant: 12.5 μM |

- Trends : Electron-donating groups (e.g., –OCH₃) enhance antioxidant activity, while halogen substituents improve cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.